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AZD4017: A Comparative Analysis of its
Selectivity for 11β-HSD1
This guide provides a detailed comparison of AZD4017's inhibitory activity on 11β-

hydroxysteroid dehydrogenase type 1 (11β-HSD1) versus type 2 (11β-HSD2), supported by

experimental data and methodologies. It is intended for researchers, scientists, and

professionals in the field of drug development.

Introduction to 11β-HSD Isozymes and AZD4017
The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes are crucial regulators of

glucocorticoid activity at the tissue level.[1] They interconvert the active glucocorticoid, cortisol,

and its inactive form, cortisone.[2]

11β-HSD1: This enzyme primarily functions as a reductase, converting cortisone to active

cortisol, thereby amplifying glucocorticoid action within cells.[3][4] It is highly expressed in

key metabolic tissues, including the liver, adipose tissue, and skeletal muscle.[4][5]

Overactivity of 11β-HSD1 is implicated in metabolic diseases like obesity and insulin

resistance.[2]

11β-HSD2: In contrast, 11β-HSD2 acts exclusively as a dehydrogenase, inactivating cortisol

by converting it to cortisone.[2] Its expression is concentrated in mineralocorticoid-sensitive
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tissues, such as the kidneys and colon.[6] The primary role of 11β-HSD2 is to protect the

mineralocorticoid receptor from being illicitly activated by cortisol.[2][6]

Given these distinct roles, selective inhibition of 11β-HSD1 is a promising therapeutic strategy

for metabolic disorders, as it can reduce local cortisol levels in target tissues without disrupting

the essential protective function of 11β-HSD2.[2] AZD4017 is a potent, orally bioavailable, and

selective inhibitor developed to target 11β-HSD1.[5][7]

Quantitative Analysis of Selectivity
The selectivity of AZD4017 is demonstrated by the significant difference in its half-maximal

inhibitory concentration (IC50) against 11β-HSD1 compared to 11β-HSD2 and other related

enzymes. The data clearly indicates a high affinity for 11β-HSD1.

Target Enzyme Inhibitor IC50 Value (µM)
Selectivity over
11β-HSD2

Human 11β-HSD1 AZD4017 0.007[7][8] >4285-fold

Human 11β-HSD2 AZD4017 >30[7][8] -

Human 17β-HSD1 AZD4017 >30[8][9] -

Human 17β-HSD3 AZD4017 >30[8][9] -

Human 11β-HSD1 (in

isolated adipocytes)
AZD4017 0.002[7] -

Table 1: Comparative IC50 values of AZD4017 against 11β-HSD isozymes and other

hydroxysteroid dehydrogenases.

As shown, AZD4017 is over 2000 to 4000 times more selective for 11β-HSD1 than for 11β-

HSD2, demonstrating its high specificity.[10][11]

Signaling Pathway and Mechanism of Action
The following diagram illustrates the metabolic pathway of corticosteroids and the specific point

of intervention for AZD4017.
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Caption: AZD4017 selectively inhibits 11β-HSD1, blocking cortisol regeneration.

Experimental Protocols for Determining Selectivity
The high selectivity of AZD4017 for 11β-HSD1 has been validated through a combination of in

vitro and in vivo experimental methods.

In Vitro Assays
Objective: To determine the direct inhibitory effect of a compound on enzyme activity.

Methodology:
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Enzyme Source: Assays commonly use preparations that selectively express the target

enzyme. This can include human liver microsomes for 11β-HSD1 or human kidney cortex

microsomes for 11β-HSD2.[6] Alternatively, cell lines (e.g., Chinese Hamster Ovary cells)

are transfected to express recombinant human 11β-HSD1 or 11β-HSD2.[6]

Incubation: The enzyme preparation is incubated with a specific substrate (e.g., cortisone

for 11β-HSD1, cortisol for 11β-HSD2) and the necessary cofactor (NADPH for 11β-HSD1

reductase activity, NAD+ for 11β-HSD2 dehydrogenase activity).[2]

Inhibition Analysis: Various concentrations of the test inhibitor (AZD4017) are added to the

reaction to determine the concentration required to inhibit 50% of the enzyme's activity

(the IC50 value).

Detection: The rate of conversion of substrate to product is measured, typically using

techniques like liquid chromatography-mass spectrometry (LC-MS/MS) or radiometric

assays.[12][13]

In Vivo Pharmacodynamic Studies
Objective: To confirm selective enzyme inhibition in a living organism.

Methodology:

Biomarker Analysis: In human studies, the activity of 11β-HSD is assessed by measuring

the ratios of cortisol and cortisone metabolites in a 24-hour urine collection.[8]

11β-HSD1 Activity: Measured by the ratio of (tetrahydrocortisol + allo-tetrahydrocortisol)

to tetrahydrocortisone ([THF + alloTHF]/THE).[11][14] A significant decrease in this ratio

indicates inhibition.

11β-HSD2 Activity: Assessed using the urinary free cortisol to free cortisone (UFF/UFE)

ratio.[11] A lack of change in this ratio suggests the inhibitor does not affect 11β-HSD2.

Prednisone Challenge Test: This test specifically measures hepatic (liver) 11β-HSD1

activity.[9] Subjects are given an oral dose of prednisone. Since prednisone must be

converted to the active prednisolone by 11β-HSD1 to be effective, inhibition of the enzyme

results in significantly lower plasma levels of prednisolone.[8][9]
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Clinical trials have demonstrated that treatment with AZD4017 leads to a greater than 90%

inhibition of 11β-HSD1 activity, confirmed by urinary metabolite ratios, with no corresponding

change in markers of 11β-HSD2 activity.[11][14] These in vivo results strongly corroborate the

selective inhibition observed in in vitro assays.

Conclusion
The extensive data from both in vitro enzyme assays and in vivo clinical studies provide robust

evidence for the high selectivity of AZD4017. With an IC50 for 11β-HSD1 in the low nanomolar

range and an IC50 for 11β-HSD2 that is over 4000-fold higher, AZD4017 is a precisely targeted

inhibitor. This selectivity allows it to effectively reduce the production of active glucocorticoids in

metabolic tissues while preserving the essential function of 11β-HSD2 in mineralocorticoid

tissues, highlighting its potential as a refined therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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